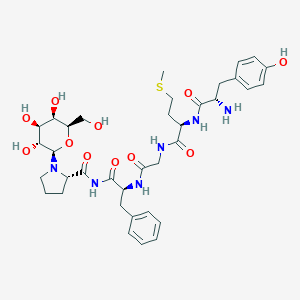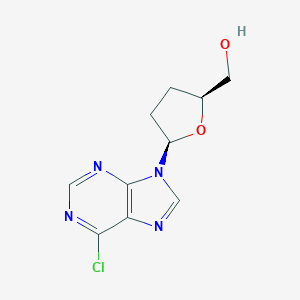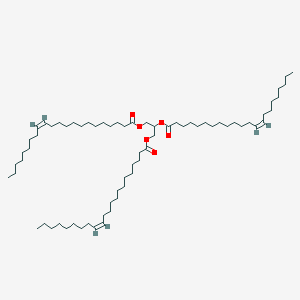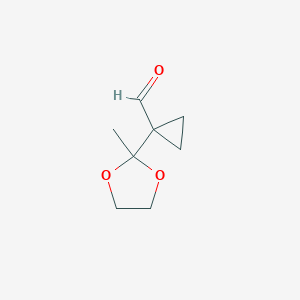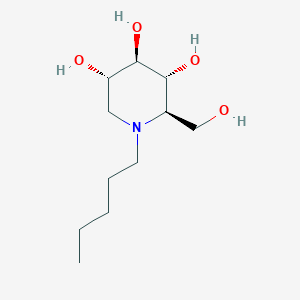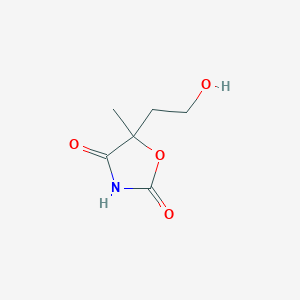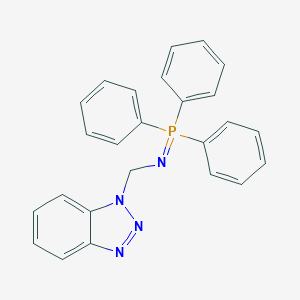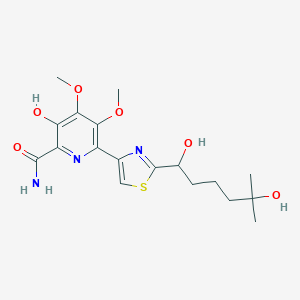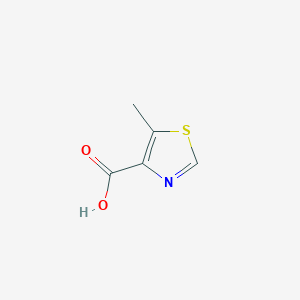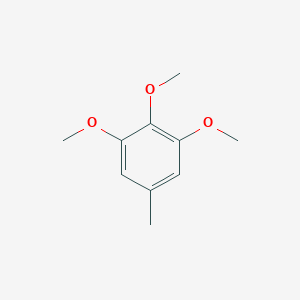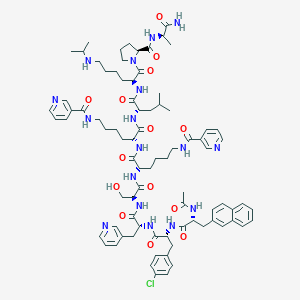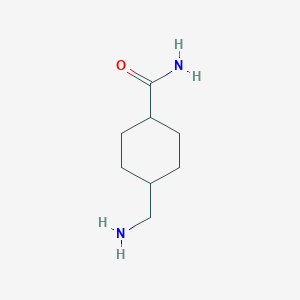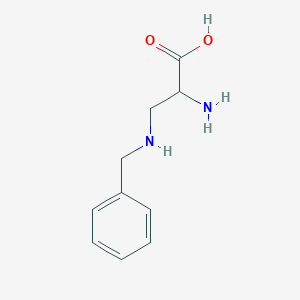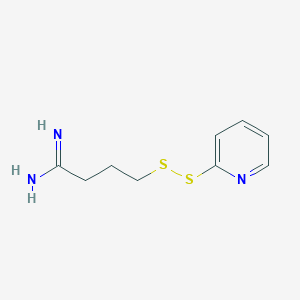
4-(2-Pyridyldithio)butyramidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Pyridyldithio)butyramidine, also known as PDA, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. PDA is a small molecule that contains a pyridine ring and a thiol group, which makes it a valuable tool for studying protein-protein interactions and redox signaling pathways. In
Applications De Recherche Scientifique
4-(2-Pyridyldithio)butyramidine has been widely used in scientific research due to its ability to modify proteins and peptides with a thiol group. This modification can be achieved by reacting 4-(2-Pyridyldithio)butyramidine with cysteine residues in the protein or peptide, which forms a stable thioether bond. This modification can be used to study protein-protein interactions, protein folding, and redox signaling pathways. 4-(2-Pyridyldithio)butyramidine has also been used to label proteins and peptides with fluorescent dyes, which allows for their visualization and tracking in living cells.
Mécanisme D'action
4-(2-Pyridyldithio)butyramidine acts as a thiol-reactive agent that can modify proteins and peptides by forming a stable thioether bond with cysteine residues. This modification can alter the function and activity of the protein or peptide, which can be used to study their biological roles. 4-(2-Pyridyldithio)butyramidine can also act as a reducing agent that can reduce disulfide bonds in proteins and peptides, which can affect their stability and activity.
Effets Biochimiques Et Physiologiques
4-(2-Pyridyldithio)butyramidine has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have shown that 4-(2-Pyridyldithio)butyramidine can inhibit protein-protein interactions, disrupt protein folding, and modulate redox signaling pathways. In vivo studies have shown that 4-(2-Pyridyldithio)butyramidine can protect against oxidative stress, reduce inflammation, and improve glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Pyridyldithio)butyramidine has several advantages for lab experiments, including its small size, high reactivity, and specificity for cysteine residues. 4-(2-Pyridyldithio)butyramidine can also be easily synthesized and purified, which makes it a cost-effective tool for studying protein modification and redox signaling. However, 4-(2-Pyridyldithio)butyramidine has some limitations, such as its potential toxicity and non-specific reactivity with other amino acids. Therefore, careful experimental design and optimization are necessary to ensure the accuracy and reproducibility of the results.
Orientations Futures
There are several future directions for 4-(2-Pyridyldithio)butyramidine research, including the development of new 4-(2-Pyridyldithio)butyramidine derivatives with improved specificity and reactivity, the application of 4-(2-Pyridyldithio)butyramidine in the study of protein-protein interactions in complex biological systems, and the use of 4-(2-Pyridyldithio)butyramidine as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the combination of 4-(2-Pyridyldithio)butyramidine with other chemical tools, such as click chemistry and photo-crosslinking, can further expand its applications in protein modification and analysis.
Conclusion:
In conclusion, 4-(2-Pyridyldithio)butyramidine is a valuable tool for studying protein modification and redox signaling in scientific research. Its unique properties and potential applications have attracted significant interest in various fields, including biochemistry, pharmacology, and biotechnology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(2-Pyridyldithio)butyramidine have been discussed in this paper. Further research on 4-(2-Pyridyldithio)butyramidine and its derivatives can provide new insights into the complex biological processes and facilitate the development of new therapeutic strategies.
Méthodes De Synthèse
4-(2-Pyridyldithio)butyramidine can be synthesized using a simple and efficient method that involves the reaction between 2-pyridyl disulfide and butyraldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a condensation reaction followed by a reduction step. The resulting product is a yellow crystalline powder that can be purified by recrystallization and characterized by various spectroscopic techniques, such as NMR and IR.
Propriétés
Numéro CAS |
124985-61-1 |
|---|---|
Nom du produit |
4-(2-Pyridyldithio)butyramidine |
Formule moléculaire |
C9H13N3S2 |
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
4-(pyridin-2-yldisulfanyl)butanimidamide |
InChI |
InChI=1S/C9H13N3S2/c10-8(11)4-3-7-13-14-9-5-1-2-6-12-9/h1-2,5-6H,3-4,7H2,(H3,10,11) |
Clé InChI |
PTLKXMHIRDLHIM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SSCCCC(=N)N |
SMILES canonique |
C1=CC=NC(=C1)SSCCCC(=N)N |
Autres numéros CAS |
124985-61-1 |
Synonymes |
4-(2-pyridyldithio)butyramidine PDBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



